molecular formula C7H8N2O3 B1603508 Ethyl 5-hydroxypyrazine-2-carboxylate CAS No. 54013-03-5

Ethyl 5-hydroxypyrazine-2-carboxylate

Cat. No. B1603508
CAS RN: 54013-03-5
M. Wt: 168.15 g/mol
InChI Key: NXLBHIWYUOPXIO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypyrazine-2-carboxylate is a chemical compound with the CAS Number: 54013-03-5 . It has a molecular weight of 168.15 and its IUPAC name is ethyl 5-hydroxy-2-pyrazinecarboxylate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for Ethyl 5-hydroxypyrazine-2-carboxylate is 1S/C7H8N2O3/c1-2-12-7(11)5-3-9-6(10)4-8-5/h3-4H,2H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-hydroxypyrazine-2-carboxylate is a powder that is stored at room temperature . It has a melting point of 178-182 degrees .

Scientific Research Applications

Bioconversion for Antituberculous Agents

Ethyl 5-hydroxypyrazine-2-carboxylate's structural analog, 5-Hydroxypyrazine-2-carboxylic acid, is prepared through bioconversion processes. It serves as a versatile building block for creating new antituberculous agents. A study by Wieser, Heinzmann, and Kiener (1997) demonstrated the production of this compound via whole-cell biotransformation, showcasing its potential in developing therapeutic agents against tuberculosis (Wieser, M., Heinzmann, K., & Kiener, A., 1997).

Antidepressant Discovery

In the realm of neuropsychiatric disorders, research by Mahesh et al. (2011) highlighted the design and synthesis of novel compounds for potential use as antidepressants. Their work involved structurally novel 5-HT3 receptor antagonists, demonstrating the chemical versatility of Ethyl 5-hydroxypyrazine-2-carboxylate related structures in medicinal chemistry (Mahesh, R., Devadoss, T., Pandey, D., & Bhatt, S., 2011).

Inhibitors of Human 5-Lipoxygenase for Inflammatory Diseases

The synthesis of novel 2-amino-5-hydroxyindole derivatives, including Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, was reported by Landwehr et al. (2006) as potent inhibitors of 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, implicating these compounds' potential in treating inflammatory diseases and cancer (Landwehr, J., George, S., Karg, E., Poeckel, D., Steinhilber, D., Troschuetz, R., & Werz, O., 2006).

Anti-Hepatitis B Virus Activities

Zhao et al. (2006) developed a series of Ethyl 5-hydroxyindole-3-carboxylates showing significant anti-Hepatitis B virus activities. Among these, a particular compound demonstrated greater potency than lamivudine, a positive control, marking a notable advancement in antiviral therapy (Zhao, C., Zhao, Y., Chai, H., & Gong, P., 2006).

Safety and Hazards

The safety information for Ethyl 5-hydroxypyrazine-2-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized, these compounds have shown promise in various biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-9-6(10)4-8-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLBHIWYUOPXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618573
Record name Ethyl 5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxypyrazine-2-carboxylate

CAS RN

54013-03-5
Record name Ethyl 5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxypyrazine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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